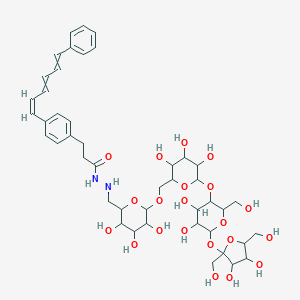

Glyco-dph

Description

Structure

2D Structure

Properties

CAS No. |

120336-54-1 |

|---|---|

Molecular Formula |

C45H62N2O21 |

Molecular Weight |

967 g/mol |

IUPAC Name |

N'-[[6-[[6-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl]-3-[4-[(1Z)-6-phenylhexa-1,3,5-trienyl]phenyl]propanehydrazide |

InChI |

InChI=1S/C45H62N2O21/c48-19-27-33(54)41(61)45(22-50,67-27)68-44-39(60)36(57)40(28(20-49)64-44)66-43-38(59)35(56)32(53)29(65-43)21-62-42-37(58)34(55)31(52)26(63-42)18-46-47-30(51)17-16-25-14-12-24(13-15-25)11-5-2-1-4-8-23-9-6-3-7-10-23/h1-15,26-29,31-44,46,48-50,52-61H,16-22H2,(H,47,51)/b2-1?,8-4?,11-5- |

InChI Key |

GWCHCJKVHUAIPZ-OBMOVYDNSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C=CC=C/C=C\C2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O |

Synonyms |

diphenylhexatrienylpropanoylhydrazylstachyose glyco-DPH |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization of Glyco Dph

Synthetic Pathways for Glyco-DPH Core Structures

Strategies for Glycan Moiety Incorporation

One direct approach to incorporating glycan moieties into DPH-based structures, particularly glycolipids, involves the synthesis of DPH-modified lipid precursors. For instance, fluorescent D-erythro-sphingosines bearing the DPH fluorophore have been synthesized uni.lu. These DPH-sphingosines can then serve as substrates for enzymatic or chemical processes to form DPH-glycolipids, such as glucosylceramide uni.lu. This pathway leverages the natural metabolic routes of sphingolipids, where a sugar unit is subsequently attached to the ceramide backbone.

Beyond direct lipid incorporation, broader strategies for glycoconjugate synthesis can be adapted for this compound. Chemical reporters, such as azide (B81097) groups, can be introduced onto synthetic glycans. These modified glycans can then be "clicked" onto DPH derivatives that have been functionalized with complementary reactive groups (e.g., cyclooctynes for copper-free click chemistry), allowing for bioorthogonal labeling and imaging in biological systems wikipedia.orgcgl.org.cn. Thiol-yne click chemistry has also been utilized for the facile synthesis of glycolipid analogs, suggesting its potential for DPH-glycolipid construction by combining alkynyl head groups with thiol-modified lipid tails lipidmaps.org.

Conjugation Chemistry of DPH Core to Carbohydrate Units (e.g., Hydrazyl Linkages)

The conjugation of the DPH core to carbohydrate units can employ various chemical linkages, depending on the desired stability and biological application of the probe. While the prompt specifically mentions hydrazyl linkages, direct evidence of their use in this compound synthesis is not prominently highlighted in broad literature searches. However, hydrazone linkers are recognized in drug conjugate design for their acid-cleavable properties, which could be relevant if a cleavable this compound probe is desired for intracellular release in acidic compartments jkchemical.com.

More commonly, the DPH moiety is integrated into a lipid backbone, such as in DPH-sphingosine. The subsequent formation of glycolipids like glucosylceramide from DPH-sphingosine involves the glycosidic linkage of the sugar to the sphingosine (B13886) moiety uni.lu. Other general conjugation chemistries for linking carbohydrate head groups to lipid tails in glycolipids include amide and ether linkages, which have been explored in the synthesis of glucosides guidetopharmacology.org. Triazole linkages, formed via click chemistry, are also prevalent in the design of fluorescent glycolipid photoaffinity probes, offering a robust and bioorthogonal connection metabolomicsworkbench.org.

Stereoselective Glycosylation Methodologies

Achieving stereoselective glycosylation, the controlled formation of either α- or β-glycosidic linkages, remains a significant challenge in carbohydrate synthesis, including for this compound compounds nih.gov. The stereochemical outcome is influenced by factors such as the protecting group profile of the glycosyl donor and acceptor, the choice of catalyst, solvent, temperature, and additives nih.gov.

Classical methods, such as Koenigs-Knorr type reactions, have been historically employed for the stereospecific synthesis of 1,2-trans glycosides using glycosyl bromides and chlorides as donors and silver salts as promoters. More recent advancements in stereoselective O-glycosylation include the catalytic activation of glycosyl diphenyl phosphate (B84403) donors with bis-thiourea catalysts, leading to excellent yields and β-anomeric stereoselectivity nih.gov. The use of specific moieties, like a (1S)-phenyl-2-(phenylsulfanyl)ethyl group at C-2 of a glycosyl donor, can facilitate neighboring group participation to yield stereoselective α-glycosides. These methodologies, developed for general carbohydrate synthesis, are applicable to the precise construction of the glycan component within this compound structures.

Development of Structurally Diverse this compound Analogs

The ability to synthesize structurally diverse this compound analogs is crucial for tailoring their properties and applications, particularly in probing specific biological interactions or membrane environments.

Modulation of Glycan Head Group Composition and Architecture

Modulating the glycan head group composition and architecture is a primary strategy for developing diverse this compound analogs. This involves varying the type of monosaccharide or oligosaccharide attached to the DPH core. For instance, the synthesis of DPH-sphingosines that can be converted to glucosylceramide highlights the potential to incorporate different sugar moieties (e.g., glucose) uni.lu. The diversity can extend to simple monosaccharides (e.g., glucose, galactose, mannose) or more complex oligosaccharides, each offering unique recognition properties with carbohydrate-binding proteins (lectins) or distinct membrane interactions.

The chemical nature of the glycan, including its size, charge, and specific hydroxyl group patterns, dictates its interaction with the surrounding environment and its biological recognition profile. By systematically altering these features, researchers can design this compound probes to target specific cellular compartments or to study the role of particular glycan structures in cell-surface events.

Investigation of Linker Chemistry and its Influence on Probe Behavior

For instance, DPH itself preferentially localizes in the hydrophobic core of lipid bilayers fishersci.ca. However, attaching a polar head group, as in TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenylhexa-1,3,5-triene), anchors the probe closer to the membrane surface, allowing it to sense fluidity at the lipid/water interface fishersci.ca. This demonstrates how even a simple modification to the DPH structure, effectively a short linker with a charged group, dramatically alters its membrane localization and the specific membrane properties it reports.

Studies on fluorescent sterol probes have shown that varying linker lengths can affect cell penetration and retention in specific intracellular compartments. The chemical nature of the linker (e.g., amide versus ether linkages) can also significantly influence the self-assembly behavior of amphiphilic molecules, affecting micelle formation and size guidetopharmacology.org. For this compound probes, the linker design is paramount for controlling how the glycan moiety is presented to the biological environment and how the DPH fluorophore senses its surroundings. A well-designed linker ensures optimal positioning of both the glycan for recognition and the DPH for accurate fluorescence reporting.

The table below summarizes the influence of linker chemistry on probe behavior, drawing from general principles applicable to this compound systems.

| Linker Property | Influence on Probe Behavior | Key Observations |

| Length | Cell penetration, intracellular distribution, binding affinity to targets | Longer linkers can alter partitioning and distribution; optimal length often exists for specific interactions. |

| Polarity | Solubility, membrane localization, interaction with aqueous vs. hydrophobic environments fishersci.ca | Increased polarity can shift probe towards membrane surface or improve water solubility. |

| Rigidity | Conformational freedom, presentation of glycan, interaction with binding partners | Rigid linkers can constrain molecular motion, potentially enhancing specific binding or altering membrane integration. |

| Chemical Nature | Stability, cleavability, self-assembly properties jkchemical.comguidetopharmacology.org | Ether, amide, or triazole linkages offer different stabilities; cleavable linkers (e.g., hydrazone) allow for controlled release. |

Strategies for Site-Specific Glyco-Functionalization

Achieving site-specific glyco-functionalization of compounds like DPH is crucial for developing homogeneous glycoconjugates with defined biological activities. Unlike conventional conjugation methods that may lead to random attachment of payloads to various surface residues, site-specific approaches ensure precise placement of the glycan moiety, which is vital for maintaining the compound's intended function and facilitating regulatory approval nih.gov.

One prominent strategy involves the use of chemoenzymatic methodologies, which combine the versatility of chemical synthesis with the high selectivity of enzymatic reactions nih.govnih.govnih.gov. This approach allows for the precise installation of glycans at predetermined positions on a molecule. For instance, in the context of proteins, glyco-tagging methods utilize peptidoligase-catalyzed modification of the N-terminus with a synthetic glycopeptide ester containing an N-acetyl-glucosamine (GlcNAc) moiety nih.gov. This GlcNAc can then be further elaborated into more complex glycan structures through transglycosylation reactions using specific enzymes and sugar oxazolines nih.gov. While this example pertains to proteins, the underlying principle of enzymatic precision for site-specific modification is transferable to lipid-based scaffolds like DPH.

Another strategy involves engineering specific glycosylation sites. Although more commonly discussed for N-linked glycans on proteins, where consensus sequences (Asn-Xaa-Ser/Thr) are targeted, the concept can be adapted for other molecules by introducing specific chemical handles or recognition motifs that enzymes can selectively act upon nih.govd-nb.infosoton.ac.uk. This ensures that the glycan is attached at a single, well-defined location, preventing heterogeneity in the final this compound derivative nih.gov.

Chemoenzymatic Synthesis Approaches for this compound Derivatives

Chemoenzymatic synthesis represents a powerful paradigm for the construction of complex glycoconjugates, including this compound derivatives, by leveraging the strengths of both chemical and enzymatic methods nih.govfrontiersin.orgmdpi.com. This hybrid approach offers significant advantages over purely chemical or purely enzymatic routes, such as enhanced regio- and stereoselectivity, milder reaction conditions, and reduced need for protecting groups frontiersin.orgmdpi.comnih.gov.

In the synthesis of glycolipids and other glycoconjugates, chemoenzymatic strategies enable the precise assembly of intricate glycan structures onto a lipid acceptor like DPH nih.gov. This typically involves chemically synthesizing key glycan modular structures or precursors, which are then enzymatically extended or ligated to the lipid scaffold frontiersin.org. For example, endoglycosidases and glycosyltransferases are frequently employed in these processes nih.govnih.govmdpi.comnih.govnih.govnih.govsigmaaldrich.com. Endoglycosidases, particularly their mutant forms (glycosynthases), can catalyze the attachment of intact oligosaccharides to an acceptor molecule in a single step nih.govnih.govnih.gov. This is particularly beneficial for creating homogeneous glycoforms, which are often difficult to obtain from natural or recombinant sources due to glycoform heterogeneity nih.govnih.gov.

The methodology often involves an initial enzymatic deglycosylation of a heterogeneous starting material (if applicable) followed by the attachment of a homogeneous, pre-synthesized N-glycan substrate using a mutant endoglycosidase that possesses transglycosylation activity but lacks hydrolytic activity nih.gov. This robust approach has been successfully applied to glycoengineer therapeutic antibodies and could be conceptually adapted for the precise glycosylation of lipid scaffolds like DPH to yield defined this compound derivatives nih.gov.

Enzyme-Catalyzed Glycosylation in Probe Construction

Enzyme-catalyzed glycosylation plays a pivotal role in the construction of this compound probes, offering unparalleled control over the stereochemistry and regioselectivity of the glycosidic bond formation mdpi.comsigmaaldrich.com. Glycosyltransferases and glycosidases (including engineered glycosynthases) are the primary enzymatic tools in this domain nih.govmdpi.comnih.govsigmaaldrich.com.

Glycosyltransferases catalyze the transfer of monosaccharides from activated sugar nucleotide donors to acceptor molecules, such as the DPH scaffold, to form glycosidic linkages mdpi.comnih.govsigmaaldrich.com. These enzymes are highly specific for the type of linkage (e.g., α or β) and the position of the glycosidic bond formed sigmaaldrich.com. While initially thought to exhibit absolute specificity, it has been observed that some glycosyltransferases can tolerate modifications to the acceptor sugar, provided the structural requirements for the reactive hydroxyl group are met sigmaaldrich.com. This flexibility can be exploited in probe design to introduce diverse glycan structures.

Glycosidases, whose natural function is to hydrolyze glycosidic bonds, can be engineered into glycosynthases that promote transglycosylation reactions, effectively synthesizing new glycosidic bonds nih.govmdpi.comnih.gov. This is achieved by mutating a key catalytic residue in the enzyme, which prevents hydrolysis while preserving transglycosylation activity nih.govnih.gov. The use of sugar oxazolines as donor substrates has significantly enhanced the efficiency of enzymatic transglycosylation and expanded substrate availability, making it possible to synthesize homogeneous glycoproteins with full-size natural N-glycans frontiersin.orgnih.gov. This principle is directly applicable to the synthesis of this compound probes, allowing for the precise attachment of complex glycan structures to the DPH lipid.

High-Throughput Synthetic Methodologies for this compound Libraries

The demand for diverse this compound derivatives for screening and research necessitates the adoption of high-throughput synthetic methodologies. These approaches leverage automation and parallel synthesis techniques to rapidly generate large libraries of compounds, accelerating the exploration of chemical space nih.govtcichemicals.comoctant.bionih.gov.

Automated synthetic platforms have revolutionized drug discovery by enabling faster, more efficient, and reproducible synthesis of molecules nih.govoctant.bio. For this compound libraries, this can involve miniaturized reactions in multi-well plates (e.g., 384- or 1536-well formats), where reagents are dispensed with high precision using technologies like acoustic dispensing octant.bionih.gov. This allows for the simultaneous execution of numerous glycosylation reactions with varied DPH derivatives and glycan donors.

Combinatorial chemistry techniques, often integrated with solid-phase or liquid-phase synthesis, are particularly well-suited for generating diverse chemical libraries tcichemicals.comoctant.bio. In the context of this compound, this could involve synthesizing a core DPH structure with a reactive handle, and then reacting it with a diverse set of glycan fragments or pre-synthesized oligosaccharides under optimized enzymatic or chemical conditions in a parallel fashion octant.bio. Flow chemistry, which allows for continuous production and precise control over reaction parameters, also offers advantages for high-throughput synthesis, especially for generating reactive intermediates or scaling up production nih.gov.

The integration of automated liquid handling, robotic arms, and analytical techniques like LC-MS for on-the-fly analysis and purification enables an end-to-end automated process, minimizing human intervention and maximizing throughput nih.govoctant.bionih.gov. This allows for the rapid generation and characterization of thousands of this compound derivatives, facilitating the discovery of compounds with desired biological properties.

Molecular and Cellular Interaction Mechanisms of Glyco Dph

Membrane Insertion and Integration Dynamics

The integration of Glyco-DPH into lipid bilayers is a critical aspect of its utility as a probe, providing insights into membrane structure and dynamics.

Kinetic Studies of this compound Insertion into Model Lipid Bilayers

Kinetic studies of this compound insertion into model lipid bilayers primarily utilize fluorescence anisotropy measurements. This technique leverages the optical properties of the DPH fluorophore, which exhibits increased fluorescence in hydrophobic environments, making it suitable for probing the interior of membranes bmglabtech.com. The rotational mobility of the DPH moiety, and thus the fluorescence anisotropy, is sensitive to the viscosity and order of its surrounding lipid environment mpg.de.

The insertion process itself can be influenced by the physical state of the membrane. For example, other DPH derivatives have shown varying penetration depths into the bilayer depending on the lipid phase state, with changes in penetration estimated to be on the order of angstroms upon phase transitions uri.edu. The behavior of DPH probes, including their precise location and orientation within the hydrophobic core, can also be influenced by the presence of other molecules, such as certain drugs, which might push the probe deeper into the membrane or alter its alignment relative to lipid acyl chains mpg.de.

Factors Governing this compound Localization within Membrane Microdomains

The localization of this compound within specific membrane microdomains is influenced by a confluence of lipid composition, protein interactions, and the dynamic nature of these specialized regions. Cell membranes are not homogenous but comprise various microdomains, such as lipid rafts, which are enriched in glycosphingolipids, cholesterol, and specific protein receptors wikipedia.org. These microdomains are highly dynamic and their properties are significantly affected by environmental factors, including cholesterol levels, protein content, and lateral pressure mdpi.com.

The presence of cholesterol is a key determinant, with increased cellular cholesterol levels shown to enhance the localization of certain proteins within lipid rafts mdpi.com. Given this compound's hydrophobic DPH core and its glycosylated headgroup, its partitioning into these cholesterol-rich, more ordered domains is likely to be influenced by cholesterol content and the specific lipid environment.

Membrane microdomains are also characterized by unique protein-lipid interactions and can serve as organizing centers for signaling molecules and cellular processes wikipedia.orgfrontiersin.org. The recruitment of glycosphingolipid and glycoprotein-rich microdomains to sites of receptor clustering highlights their role in initiating signaling cascades nih.gov. The glycosylated nature of this compound suggests that its localization could also be modulated by interactions with membrane-associated proteins or other glycoconjugates present in specific microdomains, similar to how endogenous glycosylated molecules like glypican-4 localize to both lipid raft and non-lipid raft microdomains, influencing signaling pathways nih.gov.

Influence of Membrane Curvature and Fluidity on Probe Integration

Membrane fluidity and curvature are interdependent properties that significantly impact the integration and behavior of probes like this compound.

Membrane Fluidity: this compound, as a DPH derivative, is a well-established probe for measuring membrane fluidity. Fluorescence polarization (FP) measurements with DPH indicate that increased membrane fluidization leads to greater mobility of the dye, resulting in a decrease in the intensity of the emitted parallel component of fluorescence and thus a lower FP value bmglabtech.com. This reciprocal relationship allows for the quantitative assessment of membrane fluidity bmglabtech.commpg.de. Studies using this compound have directly linked changes in membrane lipid mobility to specific membrane compositions, such as those found in plasmalogen-deficient cells nih.gov.

The following table illustrates typical qualitative findings regarding membrane fluidity changes as measured by DPH-based probes:

| Membrane Condition | Fluorescence Anisotropy (this compound/DPH) | Membrane Lipid Mobility | Implication for Fluidity | Reference |

| Plasmalogen-deficient cells | Lower | Higher | Increased Fluidity | nih.gov |

| Control cells | Higher | Lower | Decreased Fluidity | nih.gov |

| Fluidization (General) | Decreases | Increases | Increased Fluidity | bmglabtech.com |

| Ordering (General) | Increases | Decreases | Decreased Fluidity | bmglabtech.com |

Membrane Curvature: Membrane curvature is an active and dynamic property of biological membranes, not merely a passive geometric feature mdpi.comox.ac.uk. It is dynamically modulated by changes in lipid composition, the oligomerization of curvature-scaffolding proteins, and the insertion of protein regions that act as wedges within the membrane ox.ac.uksemanticscholar.org. The glycocalyx, a sugar-rich polymer layer at the cell surface, has been shown to generate membrane curvature, with the extent of curvature depending on the grafting density and length of its constituent polymers nih.gov.

Given that this compound incorporates a glycan, its integration could be influenced by, and in turn influence, local membrane curvature. The presence of a bulky glycan headgroup on the DPH core might affect how the probe integrates into regions of varying curvature, potentially favoring or disfavoring areas with specific lipid packing or protein scaffolding. Conversely, the insertion of this compound itself, particularly at high concentrations or in specific membrane contexts, could subtly alter local membrane properties, including curvature, by introducing asymmetric stress or influencing lipid packing, similar to how other amphipathic molecules or hydrophobic protein domains can induce curvature semanticscholar.org.

Glycan-Mediated Recognition and Binding Events

The glycan component of this compound is crucial for its specific interactions with biological macromolecules, particularly glycan-binding proteins and cell surface receptors.

Specificity of this compound for Glycan-Binding Proteins (GBPs)

Glycan-binding proteins (GBPs), often referred to as lectins, are a diverse class of proteins found in all living organisms that specifically recognize and bind to carbohydrate structures nih.govnih.gov. These interactions are fundamental to numerous biological processes, including cell-cell recognition, immune responses, cell adhesion, and pathogen recognition nih.govnih.govglycopedia.eu. Lectins possess characteristic carbohydrate recognition domains (CRDs) that enable them to bind to specific glycosylation structures nih.gov.

The degree of exposure of the carbohydrate moiety on the surface of the lipid bilayer is a critical parameter influencing its interaction with lectins uchile.cl. For this compound, its integration dynamics within the membrane (as discussed in Section 3.1) would therefore directly impact the accessibility of its glycan for GBP binding. Techniques such as lectin glycoprofiling can be employed to characterize the accessibility of glycan moieties and identify the specific glycan structures involved in interactions with various lectins or lectin-like receptors glycodiag.com.

Interactions with Cell Surface Receptors and Adhesion Molecules

This compound's glycan component also facilitates interactions with various cell surface receptors and adhesion molecules, many of which are themselves heavily glycosylated. Cell surface receptors, typically transmembrane proteins, play vital roles in signal transduction by binding extracellular ligands and converting these signals into intracellular responses longdom.orgmdpi.com. The glycans attached to these receptors are crucial for their conformation, ligand binding, oligomerization, and the activation of downstream signaling cascades mdpi.com.

Many ligands for these receptors are also glycoproteins, and their binding often induces receptor clustering, a key step in initiating signal transduction mdpi.com. This compound, with its ability to integrate into the membrane and present a glycan, can potentially interact with these receptors, influencing their organization or signaling. For instance, G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in diverse cellular responses, can have their function modulated by membrane cholesterol, which affects membrane physical properties and receptor localization psu.edu.

Cell adhesion molecules (CAMs) represent another significant class of cell surface proteins that this compound may interact with. CAMs mediate cell-cell and cell-extracellular matrix interactions, crucial for tissue structure, immune responses, and cellular communication longdom.orgnih.govwikipedia.org. Key families of CAMs include integrins, cadherins, and selectins, as well as members of the immunoglobulin superfamily (IgSF) longdom.orgwikipedia.org. Notably, selectins are a family of heterophilic CAMs that specifically bind to fucosylated carbohydrates in a calcium-dependent manner, playing critical roles in leukocyte homing and trafficking longdom.orgnih.govwikipedia.org. The glycan on this compound could serve as a ligand for such carbohydrate-binding CAMs, thereby influencing cellular adhesion processes. Glycoproteins like Neural Cell Adhesion Molecule (NCAM) also mediate cell-cell adhesion through homophilic binding, highlighting the widespread involvement of glycans in these interactions wikipedia.org.

The ability of glycans to directly participate in macromolecular, viral, and cellular interactions, leading to altered binding affinity and specificity of glycoproteins, underscores the potential for this compound to serve as a probe for studying these complex recognition events at the cell surface frontiersin.org.

Role in Cell-Cell Communication and Signaling Pathways

Glycosylated compounds, including various glycoconjugates, are widely recognized for their fundamental roles in mediating cell-cell communication and modulating intracellular signaling pathways. Cells communicate through a variety of mechanisms, including direct contact or at a distance via ligand-receptor interactions um.es. Signaling pathways typically involve three stages: reception, signal transduction, and cellular response nih.govresearchgate.net. Ligands, which can include carbohydrates and glycosylated proteins, bind to specific receptors on the cell surface or within the cell, initiating a cascade of events um.esugr.es.

For a compound like this compound, its potential role in cell-cell communication would stem from its glycosidic nature. Glycans are known to influence a variety of critical biological processes at both the cellular and protein levels, including intracellular targeting, protein-protein binding, and protein molecular stability openbiochemistryjournal.com. If this compound were to act as a ligand or be incorporated into larger glycoconjugates, it could potentially interact with cell-surface receptors or other membrane components involved in cell recognition and adhesion biomolther.orgnih.gov. This interaction could then trigger downstream signal transduction pathways, leading to specific cellular responses.

Enzymatic and Protein Interactions

The biological activity of glycoconjugates is often intrinsically linked to their interactions with various enzymes and proteins. These interactions dictate their synthesis, degradation, transport, and their influence on protein structure and function.

Glycosyltransferases and glycosidases are two major classes of enzymes central to glycan biosynthesis, processing, and turnover. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated sugar donor molecule to a specific acceptor molecule, forming glycosidic bonds. Conversely, glycosidases (also known as glycoside hydrolases) are responsible for the hydrolysis of glycosidic bonds, degrading glycan structures.

For this compound, investigations would typically explore whether it can serve as either an acceptor substrate for glycosyltransferases or a substrate for glycosidases. As an acceptor, this compound could potentially be further glycosylated by specific glycosyltransferases, leading to the formation of more complex glycoconjugates. The specificity of glycosyltransferases is very high, often depending on the precise structure of the acceptor molecule and the type of linkage to be formed. Conversely, as a glycoside, this compound could be a substrate for glycosidases. The hydrolysis of this compound by glycosidases would release its sugar component and the aglycone (DPH component), potentially altering its biological activity or facilitating its metabolism. Studies would involve incubating this compound with various purified glycosyltransferases or glycosidases and analyzing the reaction products using techniques like mass spectrometry or chromatography to determine if it acts as a substrate and to identify the resulting products. However, specific experimental data demonstrating this compound as a substrate for these enzymes are not available in the current search results.

Membrane-associated proteins, including transport proteins and enzymes, play critical roles in cellular function by regulating the passage of molecules across membranes and catalyzing reactions at the membrane interface biomolther.org. Given that this compound is a glycosylated compound, its interaction with membrane components is a key area of investigation.

Glycolipids and other amphiphilic glycosylated compounds are known to interact with cellular membranes, influencing membrane structure and function openbiochemistryjournal.com. Transport proteins facilitate the movement of substances across the cell membrane, especially for molecules that cannot easily cross the lipid bilayer due to their size, charge, or polarity biomolther.orgnih.gov. If this compound possesses amphiphilic properties, it could potentially interact with these transport proteins, either as a substrate for transport or by modulating their activity.

Furthermore, many enzymes are membrane-associated, catalyzing reactions that occur at or within the membrane biomolther.org. The glycosidic nature of this compound might allow it to interact with such enzymes, either as a substrate, an inhibitor, or a modulator of their activity. For instance, some glycosides are known to inhibit specific membrane-bound enzymes. Research in this area would involve studies on the partitioning of this compound into membranes, its effects on membrane fluidity (often probed using fluorescent molecules like DPH itself), and its direct or indirect influence on the activity of various membrane-associated transport proteins and enzymes. However, specific studies detailing the interaction of this compound with particular membrane-associated transport proteins or enzymes were not identified in the current literature.

The influence of glycosylation on protein conformation and stability is a well-established area of glycobiology openbiochemistryjournal.com. Glycans can significantly impact the physical and chemical stability of proteins, affecting their folding, solubility, and resistance to denaturation and degradation openbiochemistryjournal.com.

Research methodologies might include spectroscopic techniques (e.g., fluorescence, circular dichroism) to monitor protein folding and unfolding in the presence of this compound, or computational simulations to model potential interactions and their effects on protein dynamics. While the general impact of glycosylation on protein stability is recognized, specific experimental evidence or detailed findings regarding the influence of this compound on the conformation and stability of particular proteins are not available in the current search results.

Advanced Characterization and Analytical Methodologies for Glyco Dph

Spectroscopic Techniques for Elucidating Glyco-DPH Behavior

Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound to reveal its molecular properties and environmental responses.

Fluorescence spectroscopy is a powerful tool for probing the microenvironment of this compound due to DPH's inherent fluorescence properties. DPH's fluorescence is highly sensitive to its surrounding environment, being almost non-fluorescent in water but strongly fluorescent when incorporated into lipid membranes wikipedia.org. This characteristic makes this compound an excellent reporter for membrane interiors and fluidity cenmed.comnih.gov.

Fluorescence anisotropy, also known as fluorescence polarization, measures the change in orientation of a molecule in space between the absorption and emission events horiba.com. When this compound is excited with polarized light, the emitted light retains some of that polarization, depending on how rapidly the molecule rotates in solution or within a membrane horiba.com. The degree of anisotropy is inversely proportional to membrane fluidity; higher anisotropy indicates lower membrane fluidity nih.gov. By measuring time-resolved anisotropy, researchers can determine reorientation time constants, which can then be used with equations like the Perrin equation to estimate properties such as local viscosity and molecular volumes horiba.com. Environment-sensitive fluorophores, including DPH derivatives, are invaluable for examining membrane biophysics in intact cells by quantifying changes in their fluorescence-associated parameters as a function of their local microenvironment, such as molecular order and polarity researchgate.net. The fluorescence emission of certain fluorophores is sensitive to the viscosity of their surrounding environment, making them useful for sensing microenvironment properties researchgate.netrsc.org.

Table 1: Illustrative Fluorescence Anisotropy Data for this compound in Different Environments

| Environment | Fluorescence Anisotropy (r) | Interpretation |

| Aqueous Solution | Low (e.g., < 0.05) | High rotational freedom, low viscosity |

| Lipid Bilayer (Fluid) | Moderate (e.g., 0.15-0.25) | Restricted rotation, moderate fluidity |

| Lipid Bilayer (Rigid) | High (e.g., > 0.35) | Highly restricted rotation, low fluidity/high viscosity nih.gov |

| Viscous Medium | High | Increased local viscosity horiba.comrsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural elucidation and dynamic analysis of this compound. NMR provides detailed information on the molecular structure and dynamics of biomolecules, including protein-ligand interactions, and is compatible with physiological conditions creative-biostructure.com.

Beyond static structure, NMR is uniquely capable of studying the dynamics of this compound. It can provide direct and quantitative measurements of motional processes, which is pivotal for understanding the internal dynamics of macromolecules nmims.edu. For instance, by analyzing relaxation times (e.g., T₁ and T₂), researchers can gain insights into the flexibility and motional freedom of different parts of the this compound molecule, such as the glycan chain, the DPH core, and the linker connecting them researchgate.netrsc.org. This is particularly relevant when this compound is embedded in a membrane, where its dynamics can reflect the fluidity and organization of the lipid bilayer researchgate.net. NMR can also reveal conformational changes induced by interactions with other molecules or changes in the environment mdpi.com.

Table 2: Key NMR Spectroscopic Parameters and Their Structural/Dynamic Insights for this compound

| NMR Parameter/Technique | Information Provided | Relevance for this compound |

| Chemical Shifts (¹H, ¹³C) | Local electronic environment, functional groups mdpi.com | Identification of DPH and glycan residues, linkage points |

| Coupling Constants (J) | Torsional angles, bond connectivity, stereochemistry | Glycosidic linkages, anomeric configuration |

| NOESY | Through-space proximities, 3D conformation nmims.edu | Overall folding, DPH-glycan spatial relationship |

| Relaxation Times (T₁, T₂) | Molecular motion, flexibility, dynamics researchgate.netrsc.org | Membrane insertion depth, fluidity sensing, conformational changes |

| Diffusion NMR (DOSY) | Translational diffusion coefficients | Aggregation state, interaction with larger structures |

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method based on the differential absorption of left and right circularly polarized light unl.pt. It is a powerful tool for investigating the structure and conformation of biomacromolecules and other chiral compounds unl.ptcreative-proteomics.com. While DPH itself is achiral, the glycan moiety in this compound is inherently chiral, and if this compound forms ordered assemblies (e.g., micelles, vesicles, or membrane domains), these assemblies can exhibit induced chirality or specific conformational features detectable by CD.

CD spectroscopy can provide crucial insights into secondary structures and conformational changes creative-proteomics.com. For this compound, CD can be used to:

Analyze the conformation of the glycan moiety : Polysaccharides and oligosaccharides often adopt specific conformations that can be characterized by their CD spectra, especially in the far-UV region researchgate.net.

Detect self-assembly and aggregation : If this compound forms ordered aggregates or incorporates into membranes in a specific orientation, these supramolecular assemblies can generate characteristic CD signals researchgate.netunipi.it. Changes in these signals with concentration, temperature, or solvent can indicate the formation or disruption of such assemblies.

Monitor interactions : Conformational changes in this compound upon binding to other molecules (e.g., proteins, other lipids) can be detected through alterations in its CD spectrum creative-proteomics.comresearchgate.net.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides high sensitivity and fast analysis, making it a crucial method for the characterization of complex biomolecules like this compound creative-proteomics.comucdavis.edu.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular mass and elemental composition of this compound europa.euthermofisher.comnih.gov. HRMS instruments, such as those utilizing time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of a chemical formula europa.euthermofisher.combioanalysis-zone.com.

The ability of HRMS to distinguish between molecules with very small mass differences (isobaric compounds) is critical for complex synthetic products like this compound, where impurities or side products might have nominal masses identical to the target compound thermofisher.combioanalysis-zone.com. Accurate mass measurement restricts the pool of possible elemental composition combinations significantly, ensuring the correct identification of the synthesized this compound thermofisher.com. HRMS also allows for the verification of the purity of the sample by detecting trace impurities nih.gov.

Table 3: Example of HRMS Data for this compound (Hypothetical)

| Analyte | Nominal Mass (Da) | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) | Proposed Formula |

| This compound | XXX | YYY.yyyy | YYY.yyyy' | < 5 | C_aH_bN_cO_d |

| Impurity A | XXX | ZZZ.zzzz | ZZZ.zzzz' | < 5 | C_eH_fN_gO_h |

Note: 'XXX' represents a hypothetical nominal mass, 'YYY.yyyy' represents the calculated exact mass, and 'YYY.yyyy'' represents the measured exact mass. The mass error in parts per million (ppm) is calculated as (measured mass - accurate mass) / true m/z value * 10⁶ europa.eu.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for obtaining detailed structural information about this compound, particularly for elucidating the sequence and branching of the glycan moiety and confirming the DPH conjugation site creative-proteomics.comucdavis.edu. In MS/MS, a precursor ion (intact this compound or a fragment thereof) is isolated and then fragmented, and the resulting product ions are analyzed nih.gov.

Various fragmentation strategies can be employed, including:

Collision-Induced Dissociation (CID) / Higher-Energy Collision-Induced Dissociation (HCD) : These methods typically cleave glycosidic bonds, producing B- and Y-ions that provide information about the glycan composition and sequence creative-proteomics.comucdavis.edu. Depending on the collision energy, they can also generate cross-ring fragments (A- and X-ions), offering insights into glycan structures creative-proteomics.com. CID is commonly used and involves isolating glycan ions, exciting them, and then striking them with an inert gas to fragment the precursor ions, with structural information derived from the fragment ions ucdavis.edu.

Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD) : These electron-driven dissociation methods primarily cleave peptide bonds (if a peptide linker is present) or can provide complementary fragmentation patterns to CID, often preserving labile modifications like glycans creative-proteomics.com.

For this compound, MS/MS can confirm the attachment of the glycan to the DPH core and provide a "fingerprint" of fragment ions characteristic of the specific glycan structure. This is crucial for distinguishing between isomeric glycan structures, which can have the same mass but different arrangements nih.govnih.gov. By analyzing the diagnostic ions and their fragmentation rules, researchers can determine the core type, position, and linkage of various sugar residues within the glycan nih.gov. The complexity of oligosaccharides, with their numerous linkage combinations and branching, makes MS/MS an indispensable tool for their structural characterization creative-proteomics.comnih.gov.

Table 4: Illustrative MS/MS Fragmentation Ions for this compound (Conceptual)

| Ion Type | Origin | Information Provided |

| [Glycan]+ | Intact glycan fragment | Glycan composition, mass of the glycan moiety |

| [DPH]+ | Intact DPH fragment | Confirmation of DPH presence |

| B-ions | Cleavage of glycosidic bonds from non-reducing end creative-proteomics.com | Glycan sequence from non-reducing end |

| Y-ions | Cleavage of glycosidic bonds from reducing end creative-proteomics.com | Glycan sequence from reducing end |

| A-ions | Cross-ring cleavages within monosaccharides creative-proteomics.com | Linkage information, monosaccharide identity |

| [Glycan-DPH]+ | Fragment with both glycan and DPH | Confirmation of conjugation, specific linkage fragments |

Glycoproteomics Approaches for Identifying this compound Conjugation Sites

Glycoproteomics is a powerful discipline dedicated to identifying glycosylation sites on proteins and characterizing the diverse glycan structures attached to these sites. For this compound, particularly if it is designed to conjugate with proteins or other biomolecules, glycoproteomics approaches are indispensable for pinpointing the exact locations of DPH attachment. These methods typically leverage mass spectrometry (MS)-driven techniques to analyze both liberated glycans and intact glycopeptides fishersci.canih.gov.

A common workflow in glycoproteomics for identifying conjugation sites involves specific sample preparation steps. Enzymatic treatments, utilizing glycosidases such as sialidase and PNGase F, are employed to selectively cleave glycans or modify their structures, allowing researchers to observe changes in protein glycosylation patterns and infer the presence of glycosylation at specific sites cenmed.com. This enzymatic manipulation can help confirm whether this compound is indeed attached to a glycan chain.

Enrichment strategies are often a prerequisite for successful glycoproteomic analysis, especially when dealing with complex biological matrices where glycoproteins may be of low abundance. Lectin affinity chromatography, which exploits the selective binding interactions between lectins (carbohydrate-binding proteins) and various glycan moieties, can effectively enrich glycoproteins containing this compound conjugates wikipedia.org. Alternatively, hydrazide chemistry-based enrichment provides a robust method for covalently linking glycoproteins to solid supports, facilitating the removal of non-glycosylated proteins and contaminants prior to MS analysis wikipedia.org.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the detailed molecular information necessary for site-specific glycan and glycopeptide identification. This allows for quantitative insights into the glycoproteins present, their glycosylation sites, site occupancy, and the precise structures of site-specific glycans nih.gov. Despite these advancements, the inherent complexity and heterogeneity of the glycoproteome, especially in samples with multiple glycosylation sites or diverse glycan structures, present ongoing challenges in achieving a complete picture of all this compound conjugation sites fishersci.ca.

Chromatographic and Electrophoretic Separation Methods

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analysis of this compound, enabling the assessment of its purity, quantification, and fractionation based on various physicochemical properties.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purity assessment and quantitative analysis of this compound. These techniques separate components within a sample based on their differential interactions with a stationary phase packed within a column and a mobile phase that carries the sample.

HPLC is extensively used in biochemical research for protein purity analysis, offering high efficiency and precise separation capabilities to detect and quantify impurities and degradation products. For this compound, various modes of HPLC can be employed, including reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, and is commonly used for peptides, proteins, and glycoproteins.

UPLC, characterized by smaller particle sizes in its stationary phase, provides superior resolution, sensitivity, and speed compared to conventional HPLC. This makes UPLC particularly advantageous for the quantitative analysis of this compound, enabling faster run times and improved separation of complex mixtures. Sample preparation is a critical step for both HPLC and UPLC, often involving centrifugation, filtration, and pH adjustment to optimize sample interaction with the chromatographic column. For more intricate samples, pre-purification steps like gel filtration or ion-exchange chromatography may be necessary.

Detection in HPLC/UPLC systems commonly utilizes Ultraviolet (UV) detectors, which can identify compounds with chromophores (e.g., aromatic rings in the DPH moiety) by their absorption peaks, typically around 280 nm for proteins. Fluorescence detectors offer enhanced sensitivity for low-concentration analytes, which is particularly relevant for fluorescent probes like DPH and its derivatives. The integration of LC with mass spectrometry (LC-MS) provides a more definitive assessment of purity by identifying coeluting compounds based on their mass-to-charge ratios, offering a robust method for detecting even low-level contaminants. Quantitative analysis is typically achieved by generating calibration curves from known concentrations of this compound standards.

Table 1: Typical Parameters for HPLC/UPLC Analysis of this compound

| Parameter | HPLC | UPLC |

| Column Type | C18 (RP-HPLC), Ion-exchange, SEC | C18 (RP-UPLC), specialized small-particle columns |

| Particle Size | 3-5 µm | <2 µm |

| Flow Rate | 0.5-2.0 mL/min | 0.2-1.0 mL/min (higher pressure) |

| Detection | UV-Vis, Fluorescence, MS | UV-Vis, Fluorescence, MS |

| Application | Purity assessment, Quantification | High-resolution purity, Fast quantification |

| Sample Volume | µL to mL scale | Nanoliter to µL scale |

Capillary Electrophoresis (CE) is a versatile and high-resolution analytical technique particularly well-suited for the characterization and separation of this compound based on its charge and size. CE offers advantages such as rapid separation, high efficiency, and minimal sample and reagent consumption compared to traditional chromatographic methods.

The fundamental principle of CE involves the differential migration of charged species in an electric field within a narrow-bore capillary. The separation mechanism in CE is primarily based on the analyte's charge-to-size ratio. For this compound, which may carry varying numbers of sugar units and potentially charged groups (e.g., sialic acids), CE can effectively resolve different glycoforms or conjugates.

Several modes of CE can be employed:

Capillary Zone Electrophoresis (CZE) : This is the simplest and most common mode, separating molecules based on their electrophoretic mobility. CZE is capable of separating molecules with even minute differences in their charge-to-mass ratio. For this compound, CZE can differentiate between species with different degrees of glycosylation or variations in charged sugar residues.

Capillary Gel Electrophoresis (CGE) : In CGE, the capillary is filled with a gel matrix that acts as a molecular sieve. This mode separates molecules primarily by size, with smaller molecules migrating faster through the gel network. If this compound forms aggregates or conjugates of different sizes, CGE can provide size-based separation.

Micellar Electrokinetic Chromatography (MEKC) : MEKC extends CE's applicability to neutral molecules by incorporating a surfactant (e.g., sodium dodecyl sulfate) into the background electrolyte to form micelles. These micelles create a "pseudostationary phase," allowing separation based on differential partitioning between the aqueous phase and the micellar phase, as well as electrophoretic mobility. This can be useful for separating this compound and its neutral derivatives or impurities.

CE is particularly valuable for analyzing proteoforms and glycoprotein (B1211001) isoforms, including those exhibiting charge heterogeneity due to the presence of sialic acids. A key challenge in CE, especially for glycoproteins, is the potential for protein adsorption to the capillary wall, which can reduce resolution. This can be mitigated by using capillary coatings or by adding specific compounds to the background electrolyte that prevent such interactions.

For the fractionation of this compound, particularly from complex mixtures or for isolating specific forms, Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEC) are widely utilized. These techniques offer complementary separation mechanisms.

Size Exclusion Chromatography (SEC) SEC, also known as gel filtration, separates molecules based on their hydrodynamic size as they pass through a porous stationary phase, typically composed of spherical beads with defined pore size distributions. In SEC, larger molecules are excluded from the pores and thus travel through the column more rapidly, eluting first in the void volume. Smaller molecules, conversely, can diffuse into the pores, leading to a longer retention time and later elution.

For this compound, SEC can be applied for:

Fractionation : Separating this compound conjugates from unconjugated DPH, free glycans, or larger biomolecules (e.g., proteins) based on their size differences.

Purity Assessment : Identifying the presence of aggregates or smaller degradation products of this compound.

Molecular Weight Estimation : While less precise than mass spectrometry, SEC can provide approximate molecular weight information, especially for globular structures, by calibrating the column with standards of known molecular weights.

Key parameters influencing SEC separation include the pore size of the stationary phase (which determines the exclusion limit and fractionation range), particle size (smaller particles generally yield higher resolution), column dimensions, and flow rate.

Ion Exchange Chromatography (IEC) IEC separates molecules based on their net charge, exploiting the electrostatic interactions between charged analytes and an oppositely charged stationary phase (ion-exchange resin). The strength of these interactions is influenced by the analyte's ionic charge and radius, often combined as "ionic potential".

For this compound, IEC is particularly useful if the glycosyl moiety or the DPH itself carries a charge, or if it is conjugated to charged biomolecules.

Anion Exchange Chromatography : Utilizes a positively charged stationary phase to bind negatively charged molecules. This would be relevant for this compound derivatives containing acidic sugars like sialic acid or glucuronic acid, which impart a negative charge.

Cation Exchange Chromatography : Employs a negatively charged stationary phase to bind positively charged molecules.

By manipulating the mobile phase chemistry, such as pH and ionic strength, the binding and elution of this compound can be controlled. For instance, increasing salt concentration can elute bound molecules by competing for binding sites on the resin. IEC is highly effective for resolving protein isoforms, including those with varying degrees of sialylation, which directly impacts their charge. This makes it suitable for separating different this compound glycoforms that exhibit charge heterogeneity.

Table 2: Comparison of SEC and IEC for this compound Fractionation

| Feature | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEC) |

| Separation Basis | Hydrodynamic size | Net charge |

| Elution Order | Larger molecules first, smaller last | Weaker binding (lower charge) first, stronger binding (higher charge) last |

| Stationary Phase | Porous beads with defined pore sizes | Charged resin (anion or cation exchange) |

| Mobile Phase | Buffer (no direct effect on resolution) | Buffer pH and ionic strength are critical |

| Application | Size-based fractionation, aggregate removal, desalting | Charge-based fractionation, isoform separation (e.g., sialylation variants) |

Biophysical Techniques for Supramolecular Assembly Characterization

This compound, especially when interacting with biological membranes or forming self-assemblies, can exist in supramolecular structures. Biophysical techniques are essential for characterizing these assemblies.

Dynamic Light Scattering (DLS) is a widely used biophysical technique for characterizing the size and size distribution of macromolecules and nanoparticles in solution, without requiring chromatographic separation. For this compound, DLS is particularly valuable for understanding its aggregation behavior and the formation of supramolecular assemblies, such as micelles or liposomes, especially when it is incorporated into such structures.

The principle of DLS relies on measuring the fluctuations in the intensity of scattered laser light over time. Particles in solution undergo Brownian motion, and smaller particles move more rapidly than larger ones. These rapid movements cause the scattered light intensity to fluctuate quickly for small particles and more slowly for larger particles. By analyzing the rate of these intensity fluctuations, DLS can determine the translational diffusion coefficient of the particles, which is then converted into a hydrodynamic size (e.g., hydrodynamic radius, R_h) using the Stokes-Einstein equation.

DLS provides crucial information about this compound in various contexts:

Aggregate Size and Distribution : DLS can accurately measure the average hydrodynamic diameter and polydispersity (the breadth of the size distribution) of this compound aggregates, ranging from nanometers to several micrometers. This is critical for assessing the homogeneity of a preparation and detecting the presence of larger aggregates or insoluble particles.

Micelle Characterization : When this compound acts as an amphiphile or is incorporated into micellar systems, DLS can determine the size of the micelles formed. This provides insights into the critical micelle concentration (CMC) and the stability of these structures.

Colloidal Stability : DLS can monitor changes in aggregate size over time or under varying conditions (e.g., temperature, pH, concentration), providing insights into the colloidal and thermal stability of this compound formulations.

Interaction Studies : DLS can be used to study interactions between this compound-functionalized nanoparticles and biological receptors, such as lectins. An increase in particle size upon binding indicates the formation of larger complexes or aggregates, which can be quantified to determine binding affinity and detection limits. For example, studies have shown that DLS can detect the growth in particle size when glyconanoparticles interact with lectins, with detection limits in the nanomolar range.

DLS is a fast, non-destructive, and label-free technique that typically requires small sample volumes, making it an efficient screening tool in biopharmaceutical and nanomaterial research.

Table 3: DLS Parameters for Characterizing this compound Aggregates

| Parameter | Description | Relevance for this compound |

| Hydrodynamic Size (Z-Average) | Intensity-weighted average hydrodynamic diameter of particles. | Primary indicator of this compound aggregate size. |

| Polydispersity Index (PDI) | Dimensionless measure of the breadth of the size distribution. | Indicates homogeneity of this compound assemblies (0 = monodisperse, >0.7 = very broad distribution). |

| Intensity Distribution | Provides information on the relative intensity of light scattered by different size populations. | Helps identify multimodal distributions (e.g., monomers, small aggregates, large aggregates). |

| Correlation Function | Raw data from which size is calculated, showing how quickly scattered light intensity fluctuates. | Directly reflects particle movement and thus size. |

Surface Plasmon Resonance (SPR) for Binding Kinetics of this compound

Surface Plasmon Resonance (SPR) is a label-free optical technique extensively utilized to monitor molecular binding events in real-time, providing comprehensive data on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, K_D). For glycolipids, SPR is invaluable in elucidating their interactions with proteins, toxins, other lipids, and various biomolecules, which are crucial for numerous biological processes such as cell recognition, signaling, and adhesion jst.go.jpuchile.clbiorxiv.org.

In SPR experiments involving glycolipids, one common approach involves immobilizing a target molecule (e.g., a protein or another membrane component) onto the sensor chip surface, while the glycolipid (or glycolipid-containing vesicles/liposomes) flows over it as the analyte jst.go.jpuchile.cl. Alternatively, glycolipids can be incorporated into supported lipid bilayers or liposomes immobilized on the sensor surface, allowing for the study of their interactions with soluble analytes uchile.clbiorxiv.org. The binding of the glycolipid to the immobilized ligand causes a change in the refractive index near the sensor surface, which is detected as a shift in the SPR angle or intensity, yielding a sensogram biorxiv.org.

Detailed kinetic parameters, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), can be derived from the sensogram data. For instance, SPR has been successfully applied to characterize the interaction of glycolipids like MPIase with the Pf3 coat, revealing concentration-dependent binding and enabling the determination of dissociation constants jst.go.jpmdpi.com. Similarly, the interaction of Concanavalin A (Con A) with mannosyl glycoliposomes has been studied using SPR, providing kinetic and equilibrium constants related to protein-carbohydrate interactions uchile.clresearchgate.net. Furthermore, SPR has been used to assess toxin-glycolipid interactions, such as those of tetanus toxin with gangliosides, predicting their diffusion behavior on membranes biorxiv.org.

Table 1: Example Kinetic Parameters from SPR Analysis of Glycolipid Binding

| Parameter | Description | Typical Range (for Glycolipid-Protein Interactions) |

| k_on (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁶ |

| k_off (s⁻¹) | Dissociation rate constant | 10⁻³ - 10⁻¹ |

| K_D (M) | Equilibrium dissociation constant (k_off / k_on) | 10⁻⁹ - 10⁻⁶ |

| R_max (RU) | Maximum binding capacity | Varies with system |

X-ray Diffraction (XRPD) for Crystalline Structure Analysis

X-ray Diffraction (XRPD), particularly Powder X-ray Diffraction (PXRD), is a fundamental technique for determining the crystalline structure of materials, including synthetic glycolipids. XRPD provides insights into the arrangement of atoms within a crystal lattice, revealing information about unit cell dimensions, molecular packing, and phase transitions mdpi.comwikipedia.org. For glycolipids, which often form ordered bilayer structures, XRPD is crucial for understanding their self-assembly properties and the organization of their lipid and carbohydrate moieties mdpi.comresearchgate.net.

When X-rays interact with the electrons around atoms in a crystalline material, they are diffracted, producing a unique diffraction pattern characteristic of the material's atomic arrangement wikipedia.org. The positions and intensities of the diffraction peaks in an XRPD pattern are analyzed to deduce the crystal lattice parameters and the spacing between repeating structural units (d-spacings) wikipedia.orgresearchgate.net.

Studies on synthetic glycolipids have extensively utilized XRPD to resolve their crystal structures. Many glycolipids are known to form bilayer structures, with the unit cells typically exhibiting one long axis and two shorter axes, reflecting this arrangement mdpi.com. XRPD can distinguish between different crystalline phases (e.g., metastable vs. stable forms) and identify transitions between crystalline and liquid-crystalline phases, often induced by changes in temperature mdpi.comresearchgate.net. For instance, XRPD has been used to study the structural and thermal properties of cerebrosides, demonstrating conversions between ordered crystalline packing and liquid-crystalline bilayer phases upon heating researchgate.net.

While conventional PXRD provides valuable information, advanced techniques like grazing incidence X-ray diffraction (GIXD) with two-dimensional detectors offer more detailed structural insights, especially for sub-micrometer-thick crystalline films of synthetic glycolipids mdpi.comtcichemicals.com. GIXD allows for the determination of complete lattice parameters and provides information on both in-plane and out-of-plane molecular arrangements, which is particularly relevant for understanding the organization of glycolipids in thin films or membranes mdpi.com.

Table 2: Example XRPD Parameters for Glycolipid Crystalline Structures

| Parameter | Description | Typical Values (for Glycolipid Bilayers) |

| d-spacing (Å) | Distance between parallel planes in the crystal | 4.1 - 4.2 (hydrocarbon chain packing) |

| 50 - 60 (bilayer periodicity) | ||

| Unit Cell Type | Bravais lattice type | Often monoclinic or orthorhombic |

| Lattice Constants | a, b, c (Å); α, β, γ (degrees) | Varies by compound, e.g., a ~5 Å, b ~8 Å, c ~55 Å |

| Phase Transition Temperature (°C) | Temperature at which phase changes occur | Varies, e.g., 30-90°C (gel-to-liquid crystalline) researchgate.net |

Research Applications and Emerging Directions of Glyco Dph Analogs

Fundamental Membrane Biology and Biophysics Research

Glyco-DPH analogs are instrumental in dissecting the physical and organizational principles governing biological membranes, particularly those involving glycolipids.

Membrane fluidity, a critical determinant of cellular function, is often assessed through fluorescence anisotropy, a technique that measures the rotational freedom of a fluorescent probe embedded within the membrane. A higher anisotropy value indicates decreased fluidity (increased rigidity), while a lower value suggests increased fluidity nih.govdiva-portal.org.

The glycan moiety of this compound can influence its specific localization and interaction within the membrane, potentially allowing for more nuanced insights into fluidity changes in glycolipid-rich domains. Furthermore, glycolipids are known to significantly influence the phase transition temperatures of membranes, impacting their structural and thermodynamical properties abo.fi. Glycolipids, with their large polar head groups and hydrocarbon chains, can form diverse liquid-crystalline phases, and their self-organization rules are more complex than those of classical monophilic liquid crystals openbiochemistryjournal.comnih.gov. Analogs like this compound, by virtue of their glycan component, can serve as models to explore how specific carbohydrate structures modulate membrane phase behavior and fluidity, offering insights into the physical state of glycolipid-containing membrane regions.

Lipid rafts are dynamic, ordered microdomains within cellular membranes, characterized by their enrichment in sphingolipids and cholesterol, and playing crucial roles in various cellular processes including signaling and trafficking nih.govresearchgate.net. Glycolipids, due to their unique chemical properties, exhibit a strong tendency to partition into these liquid-ordered domains, thus contributing to the formation and stability of lipid raft structures researchgate.net.

This compound, as a fluorescently tagged glycolipid analog, presents an excellent tool for investigating the dynamics and organization of these specialized membrane microdomains. By incorporating this compound into model membranes or live cells, researchers can leverage its fluorescent properties to track its diffusion, assess its partitioning into ordered versus disordered phases, and monitor its interactions within lipid rafts. The presence of the stachyose (B150584) glycan headgroup on this compound allows it to mimic endogenous glycolipids, providing insights into how specific glycan structures influence the lateral organization and microheterogeneity of membranes. This capability is particularly valuable given the challenges in directly observing lipid rafts due to their small size and transient nature researchgate.net.

Glycolipids are amphiphilic molecules whose self-organization into various supramolecular structures is fundamentally driven by their chemical architecture, including the size and nature of their hydrophilic sugar headgroup and hydrophobic hydrocarbon chains openbiochemistryjournal.comnih.gov. These molecules can form a range of liquid-crystalline mesophases, from lamellar to hexagonal, depending on factors like water content and temperature openbiochemistryjournal.comnih.gov.

Cellular Glycobiology and Signaling Studies

The integration of a glycan into the DPH structure extends its utility beyond pure biophysical measurements, enabling investigations into the cellular roles of glycans.

This compound analogs offer a promising avenue for monitoring glycan expression and trafficking. By incorporating a fluorescent DPH core with a specific glycan, this compound can act as a reporter for the localization, movement, and metabolic processing of glycolipids within living cellular systems. As cells synthesize and traffic glycolipids through various organelles (e.g., endoplasmic reticulum, Golgi apparatus, and plasma membrane), the fluorescent this compound can be integrated into these pathways, allowing researchers to observe changes in glycan presentation on the cell surface or their movement between cellular compartments. This approach is particularly relevant in glyco-engineering studies, where the goal is to understand how altered glycosylation pathways affect cellular function and pathogen interactions nih.gov.

Glycans are not merely decorative elements on the cell surface; they are integral players in various fundamental molecular processes, including signal transduction and receptor activation mpg.de. They can modulate the function of molecules, influence protein stability, and impact interactions crucial for cellular responses. For example, glycans affect the binding of antibodies to receptors and influence downstream signaling cascades.

This compound analogs can serve as valuable tools to decipher the specific roles of glycans in receptor activation and signal transduction. By presenting a fluorescently labeled glycan in a lipid context, this compound can be used to probe how specific glycolipid structures interact with membrane-bound receptors, co-receptors, or other signaling molecules. Researchers can design this compound analogs with different glycan moieties to investigate how variations in carbohydrate structure impact receptor clustering, ligand binding affinity, or the initiation of downstream signaling pathways. This allows for a deeper understanding of how the "glycocalyx"—the dense glycan coating on cell surfaces—contributes to the complex network of cellular communication and signal transduction, which is critical in processes ranging from immune responses to developmental biology and disease progression mpg.de.

Glyco-Material Science and Nanotechnology

Development of Glyco-Functionalized Liposomes for Membrane Mimicry

Liposomes, self-assembling spherical vesicles composed of one or more lipid bilayers, serve as excellent biomimetic models for cellular membranes due to their structural resemblance and tunable properties. mdpi.comnih.gov The incorporation of glycosylated components, such as glycolipids or glycoconjugates, into liposomal membranes creates "glyco-functionalized liposomes," which can more accurately mimic the complex carbohydrate-rich surfaces of biological cells. These glyco-functionalized liposomes are crucial for studying membrane-driven processes, including cell recognition, adhesion, and pathogen entry. core.ac.uk

The development of glyco-functionalized liposomes often involves synthesizing or isolating specific glycolipids and integrating them into the lipid bilayer during liposome (B1194612) formation. For instance, studies have investigated the impact of O-glycosylation on the interaction of compounds like cyanidin (B77932) with phospholipid membranes, utilizing DPH fluorescence anisotropy to quantify changes in membrane fluidity. mdpi.com The anisotropy of DPH, which reflects the rotational freedom of the probe within the membrane's hydrophobic core, decreases with increasing membrane fluidity. mdpi.comnih.gov

Research has shown that the presence of glycosylated lipids can significantly alter the biophysical properties of model membranes. For example, the incorporation of glycated dimyristoyl-phosphatidylethanolamine (DMPE-glyc) into epithelial membrane models has been observed to decrease DPH anisotropy, indicating an increase in membrane fluidity under hyperglycemic conditions. nih.gov This suggests that lipid glycation, a common modification in diabetic conditions, can impact membrane dynamics.

The ability of different glycosylated compounds to affect membrane fluidity and organization varies depending on the type and number of sugar substituents. Studies using DPH have revealed that 3-O-glycosides containing monosaccharides can induce greater changes in the physical properties of lipid membranes compared to those with disaccharides. mdpi.com This highlights the intricate relationship between glycosylation patterns and membrane biophysics, which is critical for designing accurate membrane mimics.

Table 1: Impact of Glycosylation on Membrane Fluidity (as assessed by DPH Anisotropy)

| Glycosylated Compound/System | Membrane Model | Observed Effect on DPH Anisotropy | Implied Effect on Membrane Fluidity | Reference |

| DMPE-glyc (approx. 4 mol%) | Epithelial membrane model (PL/Chol/GSL) | Decrease | Increase | nih.gov |

| Cyanidin 3-O-glycosides (monosaccharide) | POPC lipid membrane | Greater changes (decrease) | Greater increase | mdpi.com |

| Cyanidin 3-O-glycosides (disaccharide) | POPC lipid membrane | Lesser changes (decrease) | Lesser increase | mdpi.com |

Applications in Biosensing Platforms and Bio-Interfacial Materials

Glyco-functionalized systems, including liposomes and other biomimetic membranes, are increasingly being explored for their applications in biosensing platforms and the development of advanced bio-interfacial materials. The specific recognition capabilities of glycans, which are carbohydrates present on cell surfaces, make these materials highly valuable for detecting various biological analytes, pathogens, and toxins. nih.gov

In biosensing, glyco-functionalized liposomes can serve as recognition elements or signal transducers. For instance, liposomes engineered with specific glycolipids can mimic cell surface receptors, allowing for the selective binding and detection of target molecules. When a target interacts with the glycans on the liposome surface, it can induce changes in membrane properties, such as fluidity or integrity, which can be detected by incorporated fluorescent probes like DPH. While DPH itself is primarily a fluidity probe, its use in such systems can indirectly report on binding events that alter membrane dynamics.

Beyond liposomes, glyco-functionalized surfaces are being developed as bio-interfacial materials for various applications. These materials aim to create interfaces that can selectively interact with biological systems. For example, carbohydrate-modified surfaces can be used to capture specific cells, viruses, or proteins, enabling diagnostic applications or facilitating cell culture. The ability to tune the surface properties through glycosylation allows for the precise control of bio-interfacial interactions. ualberta.caacs.org

The design of stable and sensitive biosensor interfaces is crucial, and biomimetic membranes incorporating glycolipids offer advantages in this regard due to their biocompatibility and ability to mimic natural recognition processes. mdpi.comub.edu Researchers are exploring various materials and techniques, including the use of nanomaterials and polymers, to construct robust biosensor interfaces. ub.eduabo.fi Glycolipids, with their amphiphilic nature and hydrogen bonding capabilities, contribute to the stability and specific recognition properties of these bio-interfacial systems. abo.fi

The integration of glyco-functionalized components into biosensing platforms allows for label-free and real-time detection of biomolecules, which is highly desirable for applications in medical diagnostics, environmental monitoring, and food safety. mdpi.comub.eduabo.fi The specificity offered by glycan-ligand interactions, combined with the tunable properties of DPH-probed membrane systems, paves the way for the development of highly advanced and sensitive biosensing technologies.

Table 2: Key Applications of Glyco-Functionalized Systems

| Application Area | Role of Glyco-Functionalization | Detection Principle (where DPH is relevant) | Reference |

| Membrane Mimicry | Mimicking cell surface recognition, studying lipid-protein interactions | DPH anisotropy reports on fluidity changes induced by glycan interactions | mdpi.comnih.gov |

| Biosensing Platforms | Selective recognition of analytes (e.g., pathogens, toxins, cells) | Changes in membrane properties (fluidity, integrity) upon binding, detectable by DPH | core.ac.ukabo.fi |

| Bio-Interfacial Materials | Creating biocompatible and selectively interactive surfaces | Control of surface properties for cell adhesion, protein binding, etc. | ualberta.caacs.org |

Future Research Perspectives

Development of Advanced Glyco-DPH Probes with Enhanced Photophysical Properties

Future research will focus on engineering this compound probes with superior photophysical characteristics to overcome current limitations in sensitivity, photostability, and spectral resolution. This includes developing probes with increased quantum yields, longer fluorescence lifetimes, and tunable excitation/emission spectra to enable multiplexed imaging and reduce photobleaching effects during prolonged observation wikipedia.org. Innovations may involve integrating DPH with novel fluorophores or nanomaterials, such as quantum dots or upconverting nanoparticles, to enhance signal-to-noise ratios and allow for deeper tissue penetration in biological systems. The goal is to create probes that offer higher fidelity in reporting subtle changes in membrane microenvironments influenced by glycan dynamics.

Integration of this compound into High-Throughput Screening Platforms for Glycan-Mediated Interactions